molecular formula C7H11N3 B1433467 (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine CAS No. 1704940-90-8

(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine

Cat. No.: B1433467
CAS No.: 1704940-90-8
M. Wt: 137.18 g/mol
InChI Key: PDRFTFDMIONXGA-RXMQYKEDSA-N
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Description

(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine: is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 4-position and an ethanamine group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the pyrimidine ring through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Ethanamine Group: The ethanamine group can be attached to the 1-position of the pyrimidine ring through a nucleophilic substitution reaction using an appropriate amine derivative and a leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Steps: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, sulfonates, or other leaving groups can facilitate substitution reactions.

Major Products Formed

    Oxidation Products: N-oxides or other oxidized derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with different functional groups replacing the original groups.

Scientific Research Applications

(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. These may include:

    Binding to Enzymes or Receptors: The compound may bind to enzymes or receptors, modulating their activity.

    Inhibition or Activation of Pathways: It may inhibit or activate specific biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-chloropyrimidin-5-yl)ethan-1-amine: Similar structure with a chlorine atom instead of a methyl group.

    (1R)-1-(4-fluoropyrimidin-5-yl)ethan-1-amine: Similar structure with a fluorine atom instead of a methyl group.

    (1R)-1-(4-bromopyrimidin-5-yl)ethan-1-amine: Similar structure with a bromine atom instead of a methyl group.

Uniqueness

(1R)-1-(4-methylpyrimidin-5-yl)ethan-1-amine is unique due to the presence of the methyl group at the 4-position, which may influence its chemical reactivity, biological activity, and physical properties compared to other similar compounds.

Properties

IUPAC Name

(1R)-1-(4-methylpyrimidin-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(8)7-3-9-4-10-6(7)2/h3-5H,8H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRFTFDMIONXGA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=NC=C1[C@@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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